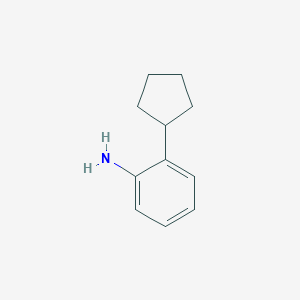

2-Cyclopentylaniline

Descripción general

Descripción

2-Cyclopentylaniline is an organic compound primarily used for research and industrial purposes . It belongs to a broad class of organic compounds known as anilines.

Molecular Structure Analysis

The molecular structure of 2-Cyclopentylaniline is represented by the linear formula C11H15N . The InChI Code for this compound is 1S/C11H15N/c12-11-8-4-3-7-10 (11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 .Physical And Chemical Properties Analysis

2-Cyclopentylaniline has a molecular weight of 161.25 . It is a liquid at room temperature and should be stored in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación

Proline Mimetic in Enzyme Inhibition

2-Cyclopentylaniline and its derivatives have been explored in scientific research for their potential as proline mimetics. For instance, a study by Jarho et al. (2004) found that a cyclopent-2-enecarbonyl moiety, a structure related to 2-cyclopentylaniline, acts as an excellent proline mimetic at the P2 position of prolyl oligopeptidase (POP) inhibitors. This is particularly beneficial when increased lipophilicity is required in these inhibitors (Elina M. Jarho et al., 2004).

DNA Damage Induction via Reactive Oxygen Species

Cyclo(phenylalanine‐proline), a compound related to 2-cyclopentylaniline, was studied by Lee et al. (2015) for its effects on mammalian cells. The research indicated that treatment with this compound induces DNA damage through the activation of reactive oxygen species, providing insights into its potential role in cellular processes related to DNA damage in mammalian cells (Kwanghyun Lee et al., 2015).

Interaction with Beta-Cyclodextrins

Caso et al. (2015) investigated the inclusion properties of aromatic amino acids complexing with beta-cyclodextrins (β-CDs), a study relevant to 2-cyclopentylaniline due to the structural similarity. This research highlights the applications of such interactions in biological, pharmaceutical, and industrial fields, showing how the aromatic amino acid position can affect the binding constants with β-CDs (J. V. Caso et al., 2015).

Role in Fungal Cyclodipeptides

Research by Wang et al. (2017) on cyclodipeptides from fungi, which can include structures similar to 2-cyclopentylaniline, reveals their potential biological activities, such as cytotoxic, antimicrobial, and insecticidal properties. This study underscores the importance of these compounds in agriculture, medicinal, and food industries (Xiaohan Wang et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-cyclopentylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEFHIAHLCMFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentylaniline | |

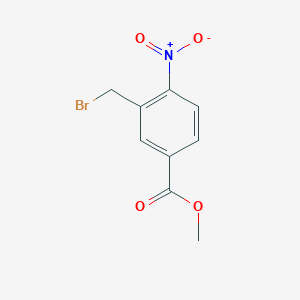

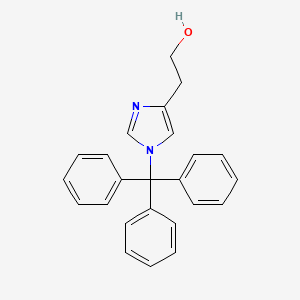

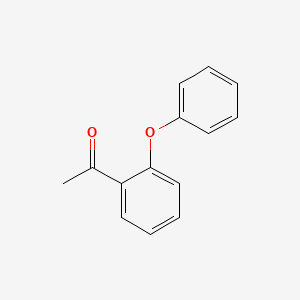

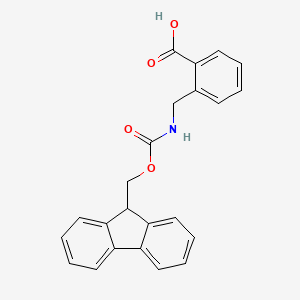

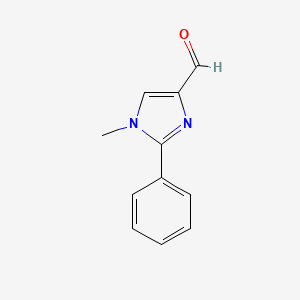

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-methylfuro[3,2-c]pyridine](/img/structure/B1354778.png)